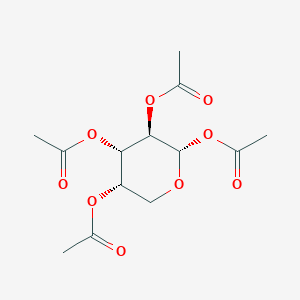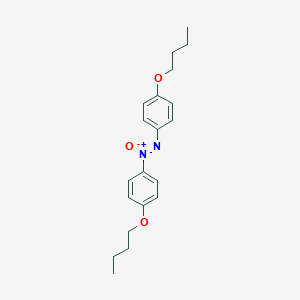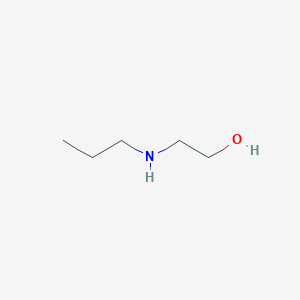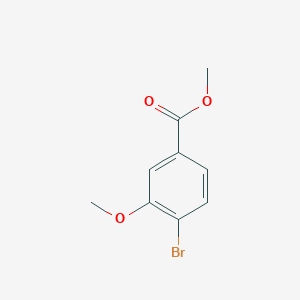
Carbon monoxide;iridium
Overview
Description
The interaction between carbon monoxide (CO) and iridium (Ir) has been the subject of various studies due to the unique chemical properties and reactions that arise from this combination. Iridium, a transition metal, is known for its ability to form complexes with carbon monoxide, which can be utilized in catalysis and as synthetic oxygen carriers .
Synthesis Analysis
The synthesis of iridium-carbon monoxide complexes can be achieved under various conditions. For instance, chlorocarbonyl-bis(triphenylphosphine)iridium(I) reacts reversibly with CO to form a 1:1 metal complex-CO adduct, as confirmed by absorption measurements and infrared spectroscopy . Additionally, powdered iridium reacts with CO and chlorine to yield different chlorocarbonyl derivatives of iridium, depending on the CO/Cl2 ratio and temperature .
Molecular Structure Analysis
The molecular structure of iridium complexes with CO is diverse. The reversible combination of CO with a synthetic oxygen carrier complex suggests a conventional metal-C-O bonding . In the case of PCP pincer complexes, the reaction with CO leads to the formation of a 16-electron monocarbonyl compound . Furthermore, an iridium N-heterocyclic carbene complex has been identified as a carbon monoxide-releasing molecule (CORM), which releases CO rapidly, indicating a potential application in delivering CO for therapeutic purposes .
Chemical Reactions Analysis
The chemical reactions involving iridium and CO are varied and complex. The CO oxidation reaction on the Ir(111) surface follows a Langmuir-Hinshelwood mechanism, indicating a surface reaction between chemisorbed CO and oxygen atoms . The formation of nonstoichiometric oxides on the iridium surface can alter its oxidative properties . Additionally, the reactivity of PCP pincer complexes with CO and CO2 has been studied, revealing the formation of different complexes depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of iridium-CO complexes are influenced by the ligands and reaction conditions. For example, the reversible combination of CO with chlorocarbonyl-bis(triphenylphosphine)iridium(I) under normal conditions indicates a stable interaction that can be monitored by spectroscopic methods . The reaction of powdered iridium with chlorine and CO leads to the formation of various chlorocarbonyl derivatives, demonstrating the versatility of iridium in forming different compounds with CO .
Scientific Research Applications
Environmental Science and Toxicology
- Toxicological Hazards of Iridium : Iridium, used in catalytic converters for reducing emissions (CO, HC, NO(x)), presents possible toxicological hazards. A study on female Wistar rats exposed to Iridium in drinking water indicated renal toxicity, suggesting a need for further investigation into its environmental and health impacts (Iavicoli et al., 2011).
Chemistry and Catalysis
- Oxygen Reduction Catalyzed by Carbon Supported Iridium-Chelates : Research has shown that carbon-supported iridium chelates are effective in the oxygen reduction reaction. This study compared results with carbon monoxide oxidation experiments, proposing a single-site mechanism for oxygen reduction (Bouwkamp-Wijnoltz et al., 1994).
- Carbonylation Reactions Using Carbon Monoxide and Iridium : Iridium complexes react with carbon monoxide to form stable compounds. These reactions are significant in organic chemistry for synthesizing various carbonyl compounds, indicating iridium's utility in industrial applications (Wu et al., 2014).
- CO Oxidation on Iridium Surfaces : Studies on carbon monoxide oxidation over iridium surfaces reveal insights into the reaction mechanisms and the influence of surface properties, contributing to the understanding of catalytic processes (Ivanov et al., 1977).
Material Science
- Iridium Plating for Oxygen Electrode Depolarization : The development of iridium plating solutions for steel wires used in oxygen electrodes, which assists in the study of oxygen and carbon monoxide interactions, highlights iridium's role in advanced material applications (Ovenden, 1957).
- Enhanced Methanol Oxidation Reaction by Pt/Ir Electrocatalysts : Bimetallic platinum/iridium electrocatalysts exhibit improved carbon monoxide tolerance, indicating their potential in direct methanol fuel cells and other electrochemical applications (Kwon et al., 2018).
Mechanism of Action
Target of Action
Dodecacarbonyltetrairidium, also known as Tetrairidium dodecacarbonyl, is a tetrahedral cluster and the most common and stable “binary” carbonyl of iridium
Mode of Action
The compound interacts with its targets through its unique structure. Each iridium center in the compound is octahedral, being bonded to three other iridium atoms and three terminal CO ligands
Biochemical Pathways
It has been used to prepare bimetallic clusters and catalysts, for example, for the water gas shift reaction and reforming
Pharmacokinetics
It is known that the compound is only poorly soluble in organic solvents , which could impact its bioavailability.
Result of Action
Its use in preparing bimetallic clusters and catalysts suggests that it may have significant effects at the molecular level .
Action Environment
The action of Dodecacarbonyltetrairidium can be influenced by environmental factors. For example, its solubility can be affected by the presence of certain solvents . Additionally, its stability is such that it is air-stable , suggesting that it can maintain its structure and function in a variety of environmental conditions.
Future Directions
There is ongoing research into the applications of carbon monoxide and iridium in various fields. For instance, there is interest in using iridium complexes as catalysts in reactions involving carbon monoxide . Additionally, there is research into the potential therapeutic applications of carbon monoxide .
properties
IUPAC Name |
carbon monoxide;iridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Ir/c12*1-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKRVSSHIJNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Ir4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecacarbonyltetrairidium | |
CAS RN |
18827-81-1 | |
| Record name | Iridium, dodecacarbonyltetra-, tetrahedro | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18827-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecacarbonyltetrairidium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018827811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecacarbonyltetrairidium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




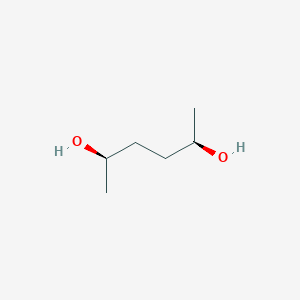

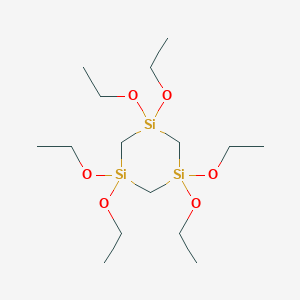
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
